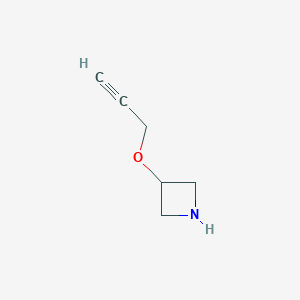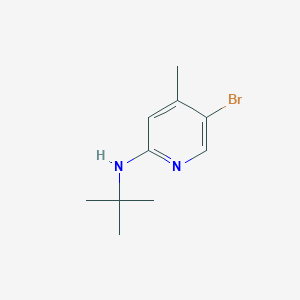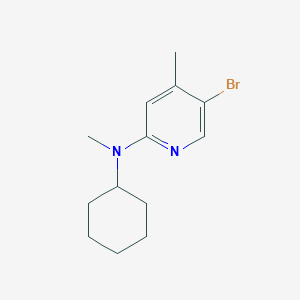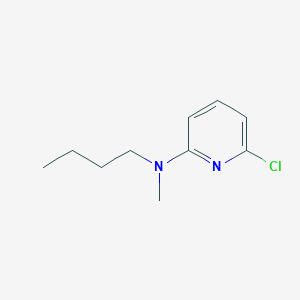![molecular formula C9H14N2 B1424049 N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine CAS No. 952194-95-5](/img/structure/B1424049.png)
N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine
Overview
Description
N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Cytotoxicity Studies
One significant application of N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine derivatives is in DNA binding and cytotoxicity studies. Kumar et al. (2012) explored the DNA binding propensity of Cu(II) complexes with tridentate ligands, including a derivative of this compound. Their study showed these complexes have good DNA binding propensity and displayed low toxicity against cancer cell lines, with IC(50) values ranging between 37 and 156 μM (Kumar et al., 2012).
Solid State and Solution Characterization of Ligands
In another application, Canary et al. (1998) conducted research on chiral, conformationally mobile tripodal ligands, including a compound related to this compound. Their research focused on the synthesis of these ligands and how they form complexes with ZnII and CuII salts. The study provided insights into the structures of these complexes in both solid and solution states (Canary et al., 1998).
Catalysis in Olefin Methoxycarbonylation
Zulu et al. (2020) explored the role of this compound derivatives in the catalysis of olefin methoxycarbonylation. They synthesized complexes using this compound and found them to be active catalysts for the methoxycarbonylation of higher olefins, leading to the production of linear and branched esters (Zulu et al., 2020).
Ethylene Oligomerization Studies
Research conducted by Nyamato et al. (2016) involved the use of this compound derivatives in ethylene oligomerization. They studied nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives of this compound, and found them to be effective in catalyzing ethylene oligomerization (Nyamato et al., 2016).
Transfer Hydrogenation of Ketones
Kumah et al. (2019) studied the transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes, which included derivatives of this compound. Their research provided valuable insights into the catalytic activities and the mechanistic aspects of these complexes (Kumah et al., 2019).
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-10-7-9-8(2)5-4-6-11-9/h4-6,10H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEUJVOAIMEICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)
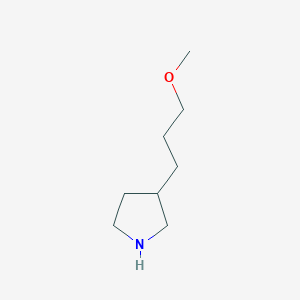

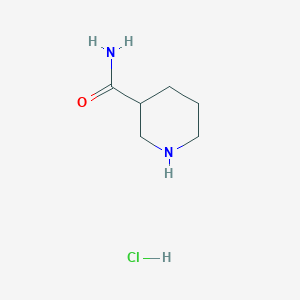
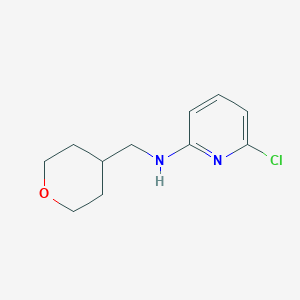
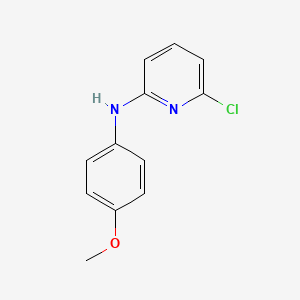
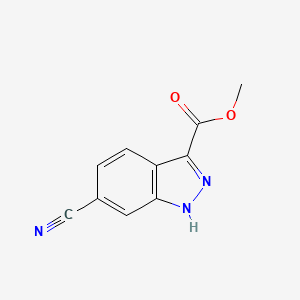
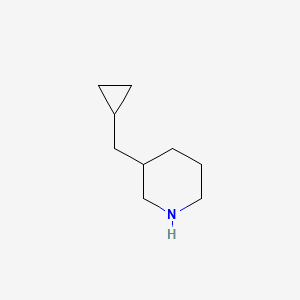
![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)
![Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423983.png)
